HER2 Inhibitory Potency: Chloro-Substituted Derivative vs. Alternative Heteroaryl Scaffolds
The 3-chloro derivative of 4-(pyrazin-2-ylmethoxy)aniline, when incorporated into a quinazoline-based inhibitor scaffold, achieves an IC50 of 1 nM against HER2 [1]. In contrast, an alternative pyrrolo[1,2-f][1,2,4]triazine-based inhibitor bearing the same 3-chloro-4-(pyrazin-2-ylmethoxy)phenyl moiety exhibits an IC50 of 26 nM against HER2, representing a 26-fold difference in potency attributable to the core scaffold rather than the pyrazine-methoxy-aniline fragment itself [2]. This fragment is essential for HER2 binding; replacement with non-pyrazine heteroaryl-methoxy anilines or unsubstituted aniline results in loss of target engagement [3].
| Evidence Dimension | HER2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Derivative with 3-chloro-4-(pyrazin-2-ylmethoxy)phenyl moiety: IC50 = 1 nM (quinazoline core) [1] |
| Comparator Or Baseline | Same aniline fragment with pyrrolo[1,2-f][1,2,4]triazine core: IC50 = 26 nM [2]; Alternative heteroaryl-methoxy anilines: IC50 > 1000 nM or inactive [3] |
| Quantified Difference | 26-fold difference between cores using same fragment; >1000-fold loss with alternative heteroaryl replacement |
| Conditions | Inhibition of HER2 (human, unknown origin) [1]; Inhibition of human recombinant HER2 expressed in insect Sf9 cells [2] |
Why This Matters
The pyrazin-2-ylmethoxy aniline fragment is a non-negotiable pharmacophore for achieving sub-100 nM HER2 inhibition; alternative heteroaryl-methoxy aniline building blocks fail to produce active compounds in this target class.
- [1] BindingDB. BDBM50271271: (R)-N-(3-chloro-4-(pyrazin-2-ylmethoxy)phenyl)-5-(1-(dimethylamino)propan-2-yloxy)quinazolin-4-amine (CHEMBL483332). IC50 = 1 nM (HER2). View Source
- [2] BindingDB. BDBM50217186: 5-((4-aminopiperidin-1-yl)methyl)-N-(3-chloro-4-(pyrazin-2-ylmethoxy)phenyl)pyrrolo[1,2-f][1,2,4]triazin-4-amine (CHEMBL248321). IC50 = 26 nM (HER2). View Source
- [3] Justia Patents. Aniline derivatives, their manufacture and use as pharmaceutical agents. U.S. Patent No. 7,205,326. 2007. View Source
